molecular formula C7H4ClIN2 B1603958 4-Chloro-6-iodo-1H-indazole CAS No. 887568-21-0

4-Chloro-6-iodo-1H-indazole

Cat. No. B1603958
M. Wt: 278.48 g/mol
InChI Key: FACZQDQCLWJVRB-UHFFFAOYSA-N
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Description

4-Chloro-6-iodo-1H-indazole is a chemical compound. It is an intermediate used to synthesize inhibitors of Chk1 .


Synthesis Analysis

The synthesis of 1H-indazoles, such as 4-Chloro-6-iodo-1H-indazole, has been the subject of recent research. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-iodo-1H-indazole can be represented by the SMILES string IC1=CC(Cl)=CC2=C1C=NN2 . The molecular formula is C7H4ClIN2 .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. Much effort has been spent in recent years to develop synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions .

Scientific Research Applications

1. Medicinal Chemistry and Drug Discovery

4-Chloro-6-iodo-1H-indazole and its derivatives have been studied extensively in the context of medicinal chemistry. For instance, a study by Rooney et al. (2014) discovered a compound acting as an antagonist of the transient receptor potential A1 (TRPA1) ion channel, which is crucial in treating inflammatory pain (Rooney et al., 2014). Moreover, Kolb and Sharpless (2003) discussed the impact of click chemistry, a modular approach using reliable chemical transformations, on drug discovery, highlighting the role of indazole derivatives in this field (Kolb & Sharpless, 2003).

2. Corrosion Inhibition

Research has also been conducted on the use of indazole derivatives for corrosion protection in various industrial applications. Bentiss et al. (2007) explored the use of 4H-triazole derivatives for the corrosion and dissolution protection of mild steel in hydrochloric acid solution (Bentiss et al., 2007). Similarly, Li et al. (2007) investigated triazole derivatives as inhibitors for the corrosion of mild steel in acid media (Wei-hua Li et al., 2007).

3. Material Science

In material science, the synthesis and characterization of indazole derivatives have been vital in understanding their properties and potential applications. For instance, Li et al. (2013) conducted a study on the synthesis, crystal structure, and thermal analysis of tetraiodo-4,4′-bi-1,2,4-triazole (Lei Li et al., 2013).

Safety And Hazards

The safety data sheet for 6-Iodo-1H-indazole, a similar compound, suggests avoiding dust formation and contact with skin and eyes. It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

4-chloro-6-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACZQDQCLWJVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646414
Record name 4-Chloro-6-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-iodo-1H-indazole

CAS RN

887568-21-0
Record name 4-Chloro-6-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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